molecular formula C25H17N3O5 B393165 N-(2,3-DIMETHYLPHENYL)-1,1',3,3'-TETRAOXO-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-5-CARBOXAMIDE

N-(2,3-DIMETHYLPHENYL)-1,1',3,3'-TETRAOXO-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-5-CARBOXAMIDE

Cat. No.: B393165
M. Wt: 439.4g/mol
InChI Key: PTIZFUACLLOHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-DIMETHYLPHENYL)-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biisoindole core with multiple functional groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-DIMETHYLPHENYL)-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-DIMETHYLPHENYL)-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

  • N-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide
  • N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • 2,5-Dichlorophenyl N-(2,3-dimethylphenyl)carbamate

Uniqueness: Compared to similar compounds, N-(2,3-DIMETHYLPHENYL)-1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE stands out due to its biisoindole core and multiple functional groups. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C25H17N3O5

Molecular Weight

439.4g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C25H17N3O5/c1-13-6-5-9-20(14(13)2)26-21(29)15-10-11-18-19(12-15)25(33)28(24(18)32)27-22(30)16-7-3-4-8-17(16)23(27)31/h3-12H,1-2H3,(H,26,29)

InChI Key

PTIZFUACLLOHKM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)N4C(=O)C5=CC=CC=C5C4=O)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)N4C(=O)C5=CC=CC=C5C4=O)C

Origin of Product

United States

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